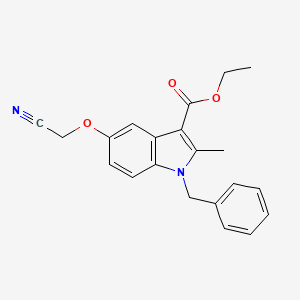![molecular formula C28H22N4O4 B13378240 3-({4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B13378240.png)
3-({4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, methoxy, and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid involves multiple steps. One common approach is to start with the preparation of the cyclopenta[b]pyridine core, followed by the introduction of the amino and cyano groups. The methoxyphenoxy and benzoic acid moieties are then attached through a series of coupling reactions. Specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions, are often employed to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-({4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid can undergo various chemical reactions including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano groups can produce primary amines.
Applications De Recherche Scientifique
3-({4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3-({4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methylbenzoic acid: A simpler analog with a single methyl group attached to the benzoic acid moiety.
4-methylbenzoic acid: Another analog with the methyl group positioned differently on the benzoic acid ring.
Uniqueness
3-({4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C28H22N4O4 |
|---|---|
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
3-[[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C28H22N4O4/c1-15-20(25-16(2)22(13-30)27(31)32-26(25)21(15)12-29)10-17-7-8-23(24(11-17)35-3)36-14-18-5-4-6-19(9-18)28(33)34/h4-11H,14H2,1-3H3,(H2,31,32)(H,33,34)/b20-10- |
Clé InChI |
JCOMAFUUJOCYMV-JMIUGGIZSA-N |
SMILES isomérique |
CC\1=C(C2=C(/C1=C\C3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)OC)C(=C(C(=N2)N)C#N)C)C#N |
SMILES canonique |
CC1=C(C2=C(C1=CC3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)OC)C(=C(C(=N2)N)C#N)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxybenzaldehyde [3-(4-fluorophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B13378167.png)
![2-Amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B13378168.png)
![2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-phenyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13378176.png)
![(5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378184.png)
![[2-methoxy-5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate](/img/structure/B13378192.png)
![(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378194.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378196.png)
![2-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13378205.png)
![(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378207.png)

![3-[[4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B13378220.png)

![(5Z)-2-(2,3-dichloroanilino)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378253.png)

